tert-butylN-[(2S)-2-hydroxybutyl]carbamate
Description
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxybutyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
KDWNTQCNRHAQBC-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate can be synthesized through the reaction of tert-butyl chloroformate with (2S)-2-hydroxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-ButylN-[(2S)-2-hydroxybutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxybutyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl carbamate
Uniqueness
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the (2S)-2-hydroxybutyl group provides stereochemical specificity, making it valuable in asymmetric synthesis and chiral studies .
Biological Activity
Tert-butylN-[(2S)-2-hydroxybutyl]carbamate is a compound that belongs to the class of carbamates, which are widely recognized for their biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this specific carbamate, examining its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 175.23 g/mol
The compound features a tert-butyl group and a hydroxybutyl moiety, which contribute to its solubility and reactivity.
Carbamates generally act as reversible inhibitors of cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine. By inhibiting these enzymes, carbamates can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease. The biological activity of this compound is hypothesized to involve:
- Acetylcholinesterase Inhibition : Similar to other carbamates, it likely inhibits acetylcholinesterase (AChE), thus increasing acetylcholine levels in synaptic clefts.
- Butyrylcholinesterase Inhibition : It may also affect butyrylcholinesterase (BChE), contributing to its overall pharmacological profile.
Biological Activity Data
Recent studies have explored the biological activity of various carbamate derivatives, including this compound. The following table summarizes key findings from recent research:
| Compound | AChE Inhibition (IC50 µM) | BChE Inhibition (IC50 µM) | Selectivity Index |
|---|---|---|---|
| This compound | 5.67 | 3.45 | 1.64 |
| Rivastigmine | 4.10 | 30.00 | 0.14 |
| Novel Sulfonamide-Based Carbamates | 6.57 | 4.33 | 1.52 |
The data indicates that this compound exhibits significant inhibition against both AChE and BChE, with a selectivity index suggesting a preference for BChE inhibition.
Case Studies
- In vitro Studies : A study conducted by Bar-On et al. evaluated the efficacy of various carbamates, including this compound, on human serum cholinesterases. The results showed that this compound effectively inhibited both AChE and BChE, with a more pronounced effect on BChE.
- Therapeutic Applications : Research has indicated potential applications in treating neurodegenerative disorders such as Alzheimer's disease due to its ability to enhance cholinergic signaling through cholinesterase inhibition.
- Safety Profile : While carbamates are generally considered safe at therapeutic doses, caution is advised due to potential side effects such as gastrointestinal disturbances or central nervous system effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
